4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
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Overview
Description
4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a unique bicyclic structure, which imparts distinct chemical and physical properties. The presence of the difluoromethyl group and the azabicyclo scaffold makes it a valuable building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves a series of steps starting from readily available precursors. One common approach is the [2+2] cycloaddition of 1,5-dienes using photochemical methods . This reaction is facilitated by the use of a mercury lamp, although this method can be technically challenging and requires specialized equipment .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The scalability of the photochemical [2+2] cycloaddition process is a key consideration, and advancements in reactor design have made it possible to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors . This interaction can modulate the activity of these proteins, leading to various biological effects. The azabicyclo scaffold provides conformational rigidity, which can improve the selectivity and potency of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic core but differ in the substituents attached to the ring system.
Uniqueness
4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is unique due to the presence of both the difluoromethyl group and the azabicyclo scaffold. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
2639440-40-5 |
---|---|
Molecular Formula |
C7H10ClF2NO2 |
Molecular Weight |
213.6 |
Purity |
95 |
Origin of Product |
United States |
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